molecular formula C17H20N2O5 B13826256 but-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole

but-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole

Cat. No.: B13826256
M. Wt: 332.4 g/mol
InChI Key: JQCZPVBHMZGGAV-UHFFFAOYSA-N
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Description

But-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole is a complex organic compound that combines the properties of but-2-enedioic acid and an imidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole typically involves a multi-step process. The initial step often includes the preparation of but-2-enedioic acid through the oxidation of but-2-ene. This is followed by the introduction of the 5-(3-phenylmethoxypropyl) group to the imidazole ring through a series of substitution reactions. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the imidazole ring.

Scientific Research Applications

But-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    But-2-enedioic acid derivatives: These compounds share the but-2-enedioic acid backbone but differ in their functional groups.

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

But-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole is unique due to the combination of the but-2-enedioic acid and the 5-(3-phenylmethoxypropyl) imidazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

but-2-enedioic acid;5-(3-phenylmethoxypropyl)-1H-imidazole

InChI

InChI=1S/C13H16N2O.C4H4O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;5-3(6)1-2-4(7)8/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);1-2H,(H,5,6)(H,7,8)

InChI Key

JQCZPVBHMZGGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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